Cas no 1823027-90-2 (Benzoic acid, 4-(bromomethyl)-3-methyl-)

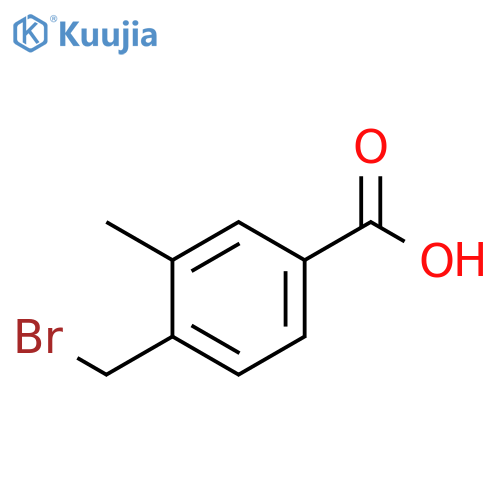

1823027-90-2 structure

商品名:Benzoic acid, 4-(bromomethyl)-3-methyl-

CAS番号:1823027-90-2

MF:C9H9BrO2

メガワット:229.070562124252

CID:5253306

Benzoic acid, 4-(bromomethyl)-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-(bromomethyl)-3-methyl-

-

- インチ: 1S/C9H9BrO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,5H2,1H3,(H,11,12)

- InChIKey: JCXCKEKEPWTVPA-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=C(CBr)C(C)=C1

Benzoic acid, 4-(bromomethyl)-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-379335-0.05g |

4-(bromomethyl)-3-methylbenzoic acid |

1823027-90-2 | 95.0% | 0.05g |

$744.0 | 2025-03-16 | |

| Enamine | EN300-379335-2.5g |

4-(bromomethyl)-3-methylbenzoic acid |

1823027-90-2 | 95.0% | 2.5g |

$1735.0 | 2025-03-16 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063112-1g |

4-(Bromomethyl)-3-methylbenzoic acid |

1823027-90-2 | 95% | 1g |

¥4403.0 | 2023-04-07 | |

| Enamine | EN300-379335-0.1g |

4-(bromomethyl)-3-methylbenzoic acid |

1823027-90-2 | 95.0% | 0.1g |

$779.0 | 2025-03-16 | |

| Enamine | EN300-379335-5.0g |

4-(bromomethyl)-3-methylbenzoic acid |

1823027-90-2 | 95.0% | 5.0g |

$2566.0 | 2025-03-16 | |

| Enamine | EN300-379335-0.25g |

4-(bromomethyl)-3-methylbenzoic acid |

1823027-90-2 | 95.0% | 0.25g |

$814.0 | 2025-03-16 | |

| Enamine | EN300-379335-0.5g |

4-(bromomethyl)-3-methylbenzoic acid |

1823027-90-2 | 95.0% | 0.5g |

$849.0 | 2025-03-16 | |

| Enamine | EN300-379335-1.0g |

4-(bromomethyl)-3-methylbenzoic acid |

1823027-90-2 | 95.0% | 1.0g |

$884.0 | 2025-03-16 | |

| Enamine | EN300-379335-10.0g |

4-(bromomethyl)-3-methylbenzoic acid |

1823027-90-2 | 95.0% | 10.0g |

$3807.0 | 2025-03-16 |

Benzoic acid, 4-(bromomethyl)-3-methyl- 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1823027-90-2 (Benzoic acid, 4-(bromomethyl)-3-methyl-) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬